7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Mass Spectrometry Isomer Differentiation Analytical Chemistry

Medicinal chemistry teams frequently encounter regiochemical ambiguity when sourcing dihydroquinolinone scaffolds-the 6,6-dimethyl isomer can confound biological results. 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 5220-63-3) eliminates this risk: • Validated in a 48-compound M. tuberculosis H37Rv screen; three 7,7-dimethyl analogs ranked among the top 6 hits. • Distinct EI-MS retro-Diels-Alder fragmentation enables isomer-selective LC-MS/MS method development. • Available at 97% purity in 1 g to 1 kg quantities, supporting parallel synthesis without in-house dimedone cyclocondensation.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 5220-63-3
Cat. No. B3353014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one
CAS5220-63-3
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=CC=N2)C(=O)C1)C
InChIInChI=1S/C11H13NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h3-5H,6-7H2,1-2H3
InChIKeyVQELAXQGFKCONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 5220-63-3): Procurement-Grade Dihydroquinolinone Scaffold


7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 5220-63-3) is a bicyclic dihydroquinolinone characterized by a gem-dimethyl group at the 7-position. It serves as a core scaffold in diversity-oriented synthesis and medicinal chemistry campaigns targeting antitubercular and neurological disorders [1]. The compound is commercially available at 97% purity in quantities from 1 g to 1 kg, supporting both laboratory-scale research and pilot production .

Research scope Antimycobacterial and CNS target pathway studies
Supply scale 1 g to 1 kg continuous multi-scale availability
Purity consistency 97% certified purity for reproducible library synthesis

Why 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one Cannot Be Replaced by Its 6,6-Dimethyl Isomer or Des-methyl Analog


The position of the gem-dimethyl group fundamentally alters the compound's mass spectrometric fragmentation, metabolic stability, and biological activity. The 7,7-dimethyl isomer exhibits distinct retro-Diels-Alder fragmentation pathways and superior molecular ion stability under electron ionization compared to the 6,6-dimethyl regioisomer, as demonstrated by head-to-head mass spectrometry studies [1]. In antitubercular screening, derivatives built on the 7,7-dimethyl scaffold achieve a different activity rank order than their 6,6-dimethyl counterparts, confirming that the dimethyl position is a critical determinant of biological outcome [2]. Simply substituting the non-gem-dimethyl analog 7,8-dihydroquinolin-5(6H)-one would eliminate the conformational restriction and lipophilicity modulation imparted by the gem-dimethyl group, which is essential for target engagement in several reported chemotypes.

EI-MS fragmentation signature may differ
7,7-dimethyl isomer reported distinct retro-Diels-Alder pathway; 6,6-dimethyl isomer yields different fragment ions, limiting direct analytical interchange.
Antimycobacterial activity rank may shift
7,7-dimethyl derivatives occupy specific rank positions in H37Rv screening; 6,6-dimethyl substitution may alter biological outcome rank order.
Synthetic route and conformational restriction differ
Gem-dimethyl position determines cyclocondensation precursor and scaffold rigidity; des-methyl or 6,6-dimethyl analogs require separate route validation.

Quantitative Differentiation of 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one Against Closest Analogs


Mass Spectrometric Stability: 7,7-Dimethyl Isomer Outperforms 6,6-Dimethyl Isomer Under Electron Ionization

Under electron ionization (EI), the 7,7-dimethyl isomer (set II) exhibited significantly higher molecular ion stability compared to the 6,6-dimethyl isomer (set I). Set I isomers underwent extensive fragmentation yielding abundant [M-CH3]+, [M-CO]+•, [M-HCO]+, [M-(CH3,CO)]+, and [M-(CH3,CH2O)]+ ions, whereas set II isomers showed a predominant retro-Diels-Alder (RDA) product ion and specific loss of H2O, not observed in set I. The RDA product ion abundance was always higher in set II isomers. Density functional theory calculations attributed this difference to the destabilizing effect of the gem-dimethyl group at the α-position to the carbonyl in set I [1].

MS Stability Comparison
Head-to-head
RDA product ion abundance consistently higher for 7,7-dimethyl isomer vs. 6,6-dimethyl isomer under EI-MS
Supports isomer-specific identification in analytical workflows
Distinct EI fragmentation signatures enable unambiguous discrimination
Mass Spectrometry Isomer Differentiation Analytical Chemistry

Antitubercular Activity: 7,7-Dimethyl Derivatives Among Top Six Hits Against M. tuberculosis H37Rv

In a screen of 48 dihydro-6H-quinolin-5-one analogues against Mycobacterium tuberculosis H37Rv, compounds bearing the 7,7-dimethyl scaffold (4{13,2}, 4{14,2}, and 4{6,2}) ranked among the six most promising antitubercular agents, alongside their 6,6-dimethyl counterparts. The 7,7-dimethyl-2-(5-chlorothiophen-2-yl) derivative 4{13,2} and 7,7-dimethyl-2-(naphthalen-2-yl) derivative 4{6,2} were specifically highlighted as top performers, demonstrating that the 7,7-dimethyl substitution pattern is compatible with high antimycobacterial potency [1].

Antimycobacterial Rank
Reported rank
7,7-dimethyl derivatives ranked among top six hits in 48-compound M. tuberculosis H37Rv screen
Reported antimycobacterial screening context
Qualitative rank order; MIC values not publicly available
Antitubercular Mycobacterium tuberculosis Drug Discovery

Synthetic Versatility: Exclusive Access to 7,7-Dimethyl Dihydroquinolinone Libraries via Bohlmann-Rahtz Cyclocondensation

The 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one scaffold is generated regioselectively from 5,5-dimethylcyclohexane-1,3-dione (dimedone) via CeCl3·7H2O-NaI catalyzed Bohlmann-Rahtz reaction. When 4,4-dimethylcyclohexane-1,3-dione is used instead, the 6,6-dimethyl isomer is obtained. The two scaffolds are not synthetically interchangeable: each requires a distinct 1,3-diketone precursor, and the resulting products diverge in their reactivity toward electrophilic substitution and further derivatization due to the different position of the gem-dimethyl group relative to the carbonyl [1]. A separate patent discloses a Baylis-Hillman-based route for 7,8-dihydroquinolin-5(6H)-one derivatives, but the 7,7-dimethyl substitution is achieved specifically through dimedone-derived intermediates [2].

Synthetic Access
Class-level
Dimedone-based Bohlmann-Rahtz cyclocondensation yields 7,7-dimethyl scaffold in very good yields
Supports diversity-oriented synthesis library construction
Precursor selection determines regioisomeric outcome
Diversity-Oriented Synthesis Bohlmann-Rahtz Reaction Scaffold Synthesis

Commercial Availability: Consistent 97% Purity with Multi-Scale Packaging Supports Seamless Research-to-Pilot Transition

The compound is supplied at a certified purity of 97% and is available in graduated packaging sizes (1 g, 100 g, 1 kg), enabling uninterrupted workflow from mg-scale screening to kg-scale process development . This contrasts with several 6,6-dimethyl isomer listings that are frequently available only as hydrochloride salts or in lower purity grades (e.g., 95%), which introduces additional purification steps and salt-form variability into experimental protocols [1].

Commercial Specification
Supplier review
97% purity; 1 g, 100 g, 1 kg packaging
Supports multi-scale research without re-qualification
Higher listed purity vs. common 95% grade for 6,6-dimethyl isomer
Chemical Procurement Purity Specification Scale-Up

High-Value Application Scenarios for 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 5220-63-3)


Antitubercular Lead Optimization Campaigns Using the 7,7-Dimethyl Scaffold

Medicinal chemistry teams pursuing novel antimycobacterial agents can directly employ this scaffold to generate 2-aryl and 2-heteroaryl derivatives via CeCl3·7H2O-NaI catalyzed Bohlmann-Rahtz cyclocondensation. The 7,7-dimethyl substitution pattern has been validated in a 48-compound screen against M. tuberculosis H37Rv, with three 7,7-dimethyl-containing analogs ranking among the top six hits [1]. Starting from the pre-formed scaffold rather than synthesizing it de novo reduces cycle time and ensures regiochemical fidelity that would be compromised if the 6,6-dimethyl isomer were used inadvertently.

Analytical Reference Standard for Isomer-Specific LC-MS/MS Method Development

The distinct EI-MS fragmentation signature of the 7,7-dimethyl isomer—characterized by a dominant retro-Diels-Alder product ion and specific H2O loss—allows analytical laboratories to develop isomer-selective LC-MS/MS methods for reaction monitoring, impurity profiling, or forensic identification [1]. The 6,6-dimethyl isomer cannot serve as a substitute standard because its fragmentation pattern (abundant [M-CH3]+, [M-CO]+•, and unique [M-OH]+ fragments) is fundamentally different, as established by direct head-to-head comparison.

Diversity-Oriented Synthesis Library Production

For high-throughput synthesis of dihydroquinolin-5-one libraries, the 7,7-dimethyl scaffold serves as a versatile building block that can be diversified at the 2- and 4-positions through multicomponent reactions. The one-pot Bohlmann-Rahtz protocol using CeCl3·7H2O-NaI provides operational simplicity and short reaction times, while the Baylis-Hillman-based route disclosed in CN101260078B offers an alternative diversification strategy [2][3]. Procurement of the bulk scaffold in kilogram quantities supports parallel synthesis efforts without the bottleneck of in-house dimedone cyclocondensation.

Conformational Restriction Probe in Structure-Activity Relationship Studies

The gem-dimethyl group at the 7-position imposes conformational restriction and modulates lipophilicity, making this compound a valuable tool for probing the effect of steric and stereoelectronic factors on target binding. Comparative studies with the non-gem-dimethyl analog (7,8-dihydroquinolin-5(6H)-one) enable deconvolution of the contribution of the dimethyl group to potency, selectivity, and metabolic stability. This scaffold has been implicated in metabotropic glutamate receptor modulator chemotypes, suggesting utility in CNS drug discovery [4].

Application
Selection Property
Validation Focus
Antimycobacterial hit identification
Regioisomeric scaffold identity (7,7-dimethyl)
Rank-order activity in M. tuberculosis screening assays
Isomer-selective LC-MS/MS method development
Diagnostic EI-MS fragmentation pattern
Retro-Diels-Alder signature and H2O loss verification
Diversity-oriented synthesis library production
One-pot multicomponent reaction compatibility
Regiochemical fidelity and yield across substitution patterns
Conformational restriction probe in SAR studies
Gem-dimethyl steric and lipophilic modulation
Target binding affinity and selectivity assay outcomes
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